3,5-Dibromo-1-(2-methylpropyl)-1H-1,2,4-triazole 3,5-Dibromo-1-(2-methylpropyl)-1H-1,2,4-triazole
Brand Name: Vulcanchem
CAS No.: 799269-66-2
VCID: VC2938115
InChI: InChI=1S/C6H9Br2N3/c1-4(2)3-11-6(8)9-5(7)10-11/h4H,3H2,1-2H3
SMILES: CC(C)CN1C(=NC(=N1)Br)Br
Molecular Formula: C6H9Br2N3
Molecular Weight: 282.96 g/mol

3,5-Dibromo-1-(2-methylpropyl)-1H-1,2,4-triazole

CAS No.: 799269-66-2

Cat. No.: VC2938115

Molecular Formula: C6H9Br2N3

Molecular Weight: 282.96 g/mol

* For research use only. Not for human or veterinary use.

3,5-Dibromo-1-(2-methylpropyl)-1H-1,2,4-triazole - 799269-66-2

Specification

CAS No. 799269-66-2
Molecular Formula C6H9Br2N3
Molecular Weight 282.96 g/mol
IUPAC Name 3,5-dibromo-1-(2-methylpropyl)-1,2,4-triazole
Standard InChI InChI=1S/C6H9Br2N3/c1-4(2)3-11-6(8)9-5(7)10-11/h4H,3H2,1-2H3
Standard InChI Key OLZSOXYOAUGTLN-UHFFFAOYSA-N
SMILES CC(C)CN1C(=NC(=N1)Br)Br
Canonical SMILES CC(C)CN1C(=NC(=N1)Br)Br

Introduction

Chemical Identity and Structural Characteristics

3,5-Dibromo-1-(2-methylpropyl)-1H-1,2,4-triazole is characterized by its unique molecular architecture that combines the nitrogen-rich triazole heterocycle with strategically positioned bromine atoms and an aliphatic substituent. The compound is identified by the CAS registry number 799269-66-2 and possesses distinctive structural features that contribute to its chemical behavior and biological potential .

Basic Chemical Properties

The compound exhibits specific chemical and physical properties that define its behavior in various environments and reactions. These properties are crucial for understanding its potential applications and reactivity patterns.

PropertyValueSource
CAS Number799269-66-2
Molecular FormulaC6H9Br2N3
Molecular Weight282.96 g/mol
IUPAC Name3,5-dibromo-1-(2-methylpropyl)-1H-1,2,4-triazole

Structural Features

The molecular structure of 3,5-Dibromo-1-(2-methylpropyl)-1H-1,2,4-triazole contains several key elements that define its chemical character and reactivity. The compound consists of a 1,2,4-triazole ring system, which is a five-membered heterocyclic ring containing three nitrogen atoms at positions 1, 2, and 4 . This nitrogen-rich structure contributes significantly to the compound's biological activity and chemical behavior.

The presence of bromine atoms at positions 3 and 5 of the triazole ring imparts specific reactivity patterns that distinguish this compound from other triazole derivatives. These bromine substituents enhance the compound's potential for participating in coupling reactions, nucleophilic substitutions, and other transformations that can lead to more complex molecular architectures .

The 2-methylpropyl (isobutyl) group attached at the N1 position adds lipophilicity to the molecule, potentially enhancing its membrane permeability in biological systems. This structural feature may contribute to the compound's pharmacokinetic properties and influence its interaction with biological targets.

Synthesis Methodologies

ParameterTypical ConditionsComments
Bromination Temperature0-25°CLower temperatures may be used initially to control exothermic reaction
Alkylation Temperature60-80°CHigher temperatures facilitate nucleophilic substitution
Solvent for BrominationAcetic acid, ChloroformPolar solvents enhance reactivity of brominating agents
Solvent for AlkylationDMF, AcetonePolar aprotic solvents facilitate SN2 reactions
Catalyst/BaseK2CO3, NaHBases deprotonate triazole to enhance nucleophilicity
Reaction Time4-24 hoursDepends on specific step and conditions

Comparative Analysis with Related Compounds

To better understand the unique properties and potential applications of 3,5-Dibromo-1-(2-methylpropyl)-1H-1,2,4-triazole, it is valuable to compare it with structurally related compounds, particularly other brominated triazoles.

Structural Comparison with Similar Triazole Derivatives

CompoundKey Structural DifferencesPotential Impact on Properties
3,5-Dibromo-1-methyl-1H-1,2,4-triazoleMethyl group instead of 2-methylpropyl at N1Reduced lipophilicity, potentially different bioavailability
3,5-Dibromo-1-(4-methylbenzyl)-1H-1,2,4-triazole4-methylbenzyl group instead of 2-methylpropyl at N1Increased aromatic character, potentially different receptor interactions
4,5-Dibromo-1H-1,2,3-triazoleDifferent triazole isomer with bromine at positions 4,5Altered electronic distribution, potentially different reactivity patterns
3-Bromo-5-methyl-1H-1,2,4-triazoleSingle bromine atom and methyl group instead of second bromineReduced electrophilicity, potentially different biological targets

Structure-Activity Relationships

The comparison of these structurally related compounds provides insights into structure-activity relationships that may guide the development of derivatives with enhanced properties for specific applications. Key structural elements that influence activity include:

  • The position and number of bromine atoms on the triazole ring

  • The nature of the substituent at the N1 position (aliphatic vs. aromatic, size, and lipophilicity)

  • The isomeric form of the triazole (1,2,4-triazole vs. 1,2,3-triazole)

These structure-activity relationships are valuable for rational design of new compounds with optimized properties for specific applications.

Future Research Directions and Prospects

The unique structural features and potential biological activities of 3,5-Dibromo-1-(2-methylpropyl)-1H-1,2,4-triazole suggest several promising avenues for future research and development.

Synthetic Diversification

Future research could explore more efficient synthetic methodologies for 3,5-Dibromo-1-(2-methylpropyl)-1H-1,2,4-triazole and its derivatives. Potential approaches include:

  • Development of more selective bromination methods

  • Exploration of green chemistry approaches with reduced environmental impact

  • One-pot sequential functionalization strategies

  • Application of flow chemistry for continuous production

Medicinal Chemistry Investigations

Given the potential biological activities of triazole compounds, future research could focus on:

  • Systematic evaluation of antimicrobial, antifungal, and antiviral activities

  • Structure-activity relationship studies to optimize potency and selectivity

  • Investigation of specific molecular targets and mechanisms of action

  • Development of novel therapeutic agents based on the 3,5-Dibromo-1-(2-methylpropyl)-1H-1,2,4-triazole scaffold

Materials Science Applications

The unique structural features of 3,5-Dibromo-1-(2-methylpropyl)-1H-1,2,4-triazole suggest potential applications in materials science, including:

  • Development of coordination complexes with unique electronic or optical properties

  • Exploration of self-assembly behavior for advanced materials

  • Investigation of potential applications in catalysis

  • Incorporation into functional materials with specialized properties

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